

Application Note: Mass Spectrometry Fragmentation & Quantification of Methionol-d3

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Compound of Interest

Compound Name: Methionol - d3

CAS No.: 1082582-04-4

Cat. No.: B1147821

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Target Analyte: 3-(Methylthio)propanol-d3 (

-methyl-

) Methodology: GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry)[1]

Introduction & Scientific Context

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing higher alcohol derived from the metabolism of Methionine via the Ehrlich pathway.[2] It is a critical aroma compound in wine and fermented beverages, contributing "cooked potato" or "cauliflower" notes at high concentrations, yet adding savory complexity at lower levels.

Precise quantification of Methionol in complex matrices (e.g., grape must, plasma, fermentation broth) requires Stable Isotope Dilution Assays (SIDA). Methionol-d3 (specifically the

-methyl-

isotopologue) is the gold-standard Internal Standard (IS) because it shares identical

chromatographic retention behavior and extraction efficiency with the analyte while offering distinct mass spectral resolution.

This guide details the fragmentation mechanics of Methionol-d3 under Electron Ionization (70 eV), providing a self-validating protocol for ion selection in Selected Ion Monitoring (SIM) modes.

Experimental Protocol: GC-EI-MS Workflow

Reagents & Standards

- Analyte: Methionol (CAS: 505-10-2).
- Internal Standard: Methionol-d3 (
 -methyl-
).
 - Note: Ensure the deuterium label is on the
 -methyl group (
), not the propyl chain, to prevent deuterium scrambling or exchange during ionization.
- Solvent: Dichloromethane (DCM) or Ethanol (LC-MS grade).

Instrumental Parameters (Recommended)

This protocol is optimized for a single-quadrupole MS, but transferable to Triple-Quad (MRM) setups.

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI)	70 eV provides reproducible, library-matchable fragmentation.
Source Temp	230°C	Prevents condensation of less volatile sulfur species.
Transfer Line	250°C	Eliminates cold spots between GC and MS.
Column	DB-WAX or equivalent	Polar phase required to retain and separate polar alcohols like Methionol.
Carrier Gas	Helium (1.0 mL/min)	Standard flow for optimal ionization efficiency.
Scan Mode	SIM (Selected Ion Monitoring)	Essential for trace-level quantification (ppb/ppt range).

Sample Preparation & Extraction Workflow

Visualization of the analytical logic:



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Figure 1: Step-by-step analytical workflow ensuring internal standard equilibration before extraction.

Fragmentation Analysis & Mechanism

Understanding the causality of fragmentation is vital for distinguishing the analyte from matrix interference. Methionol contains two heteroatoms (Sulfur and Oxygen), but Sulfur has a lower

ionization energy (~10.3 eV) compared to Oxygen (~12.6 eV). Therefore, the radical cation charge initially localizes on the Sulfur atom.

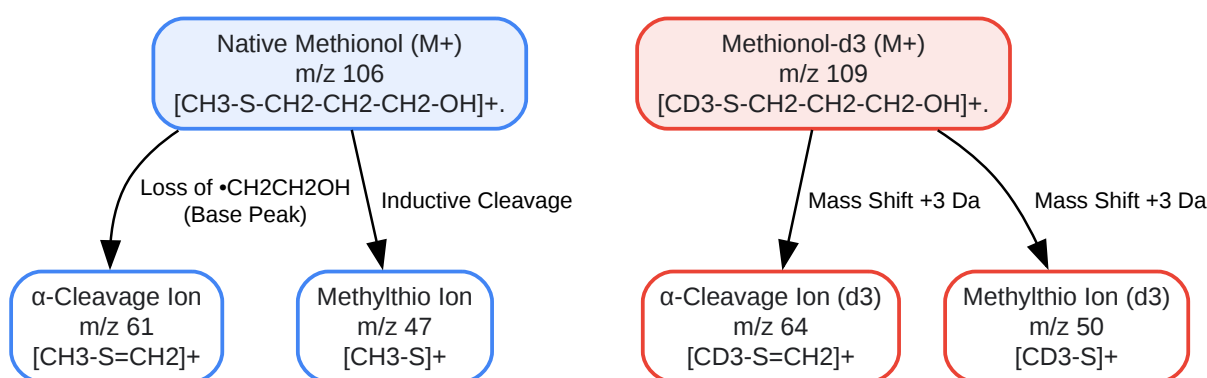
Key Fragmentation Pathways

- Molecular Ion (m/z 106): The parent ion is stable enough to be observed.
 - Native: m/z 106.
 - d3-IS: m/z 109.
- -Cleavage (Base Peak): The radical cation on sulfur triggers homolytic cleavage of the C-C bond alpha to the sulfur. This generates the resonance-stabilized sulfonium ion.
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Native: m/z 61.[\[1\]](#)
 - d3-IS: m/z 64 (m/z 65).
 - Native: m/z 64 (m/z 65).
- Inductive Cleavage (C-C bond): Simple cleavage of the propyl chain.
 - Native: m/z 47 (m/z 48).[\[1\]](#)
 - d3-IS: m/z 50 (m/z 51).
- Loss of Hydroxymethyl (C-C bond): Cleavage near the hydroxyl group (less favored than S-cleavage but observable).
 - Native: m/z 75 (m/z 76).

-).
- o d3-IS: m/z 78 (
-).

Mechanistic Visualization

The following diagram illustrates the specific mass shifts caused by the deuterated methyl group.



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Figure 2: Comparative fragmentation pathways showing the +3 Da mass shift retention in sulfur-containing fragments.

Data Interpretation & Quantification Table

To establish a self-validating method, you must monitor at least three ions per compound: one Quantifier (most abundant) and two Qualifiers (for ratio confirmation).

Table 1: SIM Parameters for Methionol Analysis

Analyte	Target Ion Type	m/z	Origin/Fragment Structure	Relative Abundance (Approx)
Methionol (Native)	Quantifier	106	Molecular Ion ()	High (Specificity)
Qualifier 1	61		100% (Base Peak)	
Qualifier 2	47		30-40%	
Qualifier 3	75		10-20%	
Methionol-d3	Quantifier	109	Molecular Ion ()	High
Qualifier 1	64		100% (Base Peak)	
Qualifier 2	50		30-40%	
Qualifier 3	78		10-20%	

Note on Quantifier Selection: While m/z 61 is often the base peak (highest intensity), it is in a "noisy" region of the mass spectrum where many low-molecular-weight hydrocarbons appear.

- Recommendation: Use m/z 106 (Native) and 109 (d3) for quantification if sensitivity allows, as they offer higher specificity.
- Alternative: If sensitivity is the limiting factor, use m/z 61 and 64, but strictly validate the ion ratios to ensure no co-eluting interference.

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